molecular formula C12H7ClFIO B8276846 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol

Cat. No.: B8276846
M. Wt: 348.54 g/mol
InChI Key: MRJSIWGQMGUWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol is a useful research compound. Its molecular formula is C12H7ClFIO and its molecular weight is 348.54 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

4-chloro-5-(2-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-9-6-11(15)12(16)5-8(9)7-3-1-2-4-10(7)14/h1-6,16H

InChI Key

MRJSIWGQMGUWMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)I)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron tribromide (251 mg, 2.61 mmol) was added to a solution of 2-chloro-2′-fluoro-4-iodo-5-methoxybiphenyl (Preparation 95, 671 mg, 1.85 mmol) in dichloromethane (4.7 mL) at −20° C. and the mixture allowed to warm slowly to room temperature for 18 hours. The reaction was quenched by addition of water (10.0 mL), before being diluted with dichloromethane (30 mL). The organic phase was separated and washed with water (3×5.0 mL), brine (5.0 mL), dried over MgSO4, filtered and evaporated to give a purple oil. Column chromatography purification on silica, eluting with 1:4 ethyl acetate:heptanes gave the title compound (610 mg, 94%) as a colourless oil.
Quantity
251 mg
Type
reactant
Reaction Step One
Name
2-chloro-2′-fluoro-4-iodo-5-methoxybiphenyl
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One

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